molecular formula C13H20BrN3 B14913510 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine

Cat. No.: B14913510
M. Wt: 298.22 g/mol
InChI Key: YKWRUNRRTXOZCI-UHFFFAOYSA-N
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Description

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine is a brominated piperazine derivative designed for research and development applications, particularly in medicinal chemistry. Compounds featuring a 5-bromopyridine moiety linked to a piperazine ring, such as the structurally similar 1-[(5-Bromopyridin-2-yl)methyl]piperazine , are recognized as valuable intermediates in organic synthesis. The presence of the bromine atom on the pyridine ring makes this compound a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, which are fundamental in constructing complex biaryl structures often found in active pharmaceutical ingredients (APIs) . Piperazine derivatives are a cornerstone in drug discovery, frequently serving as key scaffolds in molecules with pharmacological activity. The specific substitution with a propyl group on the piperazine nitrogen and a bromopyridinylmethyl group allows researchers to explore structure-activity relationships (SAR) and fine-tune the properties of potential drug candidates. Related piperazine compounds are explicitly described as active pharmaceutical ingredients . This compound should be handled by experienced personnel in a laboratory setting. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Always refer to the safety data sheet for detailed handling and disposal information. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C13H20BrN3

Molecular Weight

298.22 g/mol

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]-4-propylpiperazine

InChI

InChI=1S/C13H20BrN3/c1-2-5-16-6-8-17(9-7-16)11-13-4-3-12(14)10-15-13/h3-4,10H,2,5-9,11H2,1H3

InChI Key

YKWRUNRRTXOZCI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)CC2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine typically involves the reaction of 5-bromopyridine with piperazine derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Scientific Research Applications

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Alkyl-Substituted Piperazine Analogs

The propyl group at the 4-position of the piperazine ring is a critical structural feature. Substitution with shorter or branched alkyl chains alters physicochemical properties and biological activity:

Compound Name CAS Number Substituents (Position 4) Molecular Weight (g/mol) Key Differences
1-(5-Bromopyridin-2-yl)-4-ethylpiperazine 364794-57-0 Ethyl ~273.15 Shorter alkyl chain; reduced lipophilicity
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine 914606-84-1 Isopropyl ~301.23 Branched chain; increased steric hindrance
1-(5-Bromopyridin-2-yl)-4-propylpiperazine 1248160-21-5 Propyl ~287.18 Baseline for comparison

Key Observations :

  • Ethyl analog : Lower molecular weight and lipophilicity may reduce membrane permeability compared to the propyl derivative.

Bromopyridinyl Positional Isomers

The position of bromine on the pyridine ring significantly impacts electronic and steric effects:

Compound Name Bromine Position Molecular Weight (g/mol) Key Properties
1-(6-Bromopyridin-3-yl)-4-methylpiperazine (HA-6990) 6-Bromo, 3-pyridinyl ~286.16 Altered electronic distribution; reduced steric bulk
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine 5-Bromo, 6-methyl 310.23 Methyl group increases steric hindrance; cyclopropyl enhances rigidity
1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine 5-Bromo, 2-pyridinyl ~287.18 Optimal balance of electronic and steric effects

Key Observations :

  • 6-Bromo analogs : Bromine at the 6-position may disrupt π-stacking interactions in biological systems compared to 5-bromo derivatives .
  • Cyclopropylmethyl substitution : Enhances metabolic stability but reduces solubility due to hydrophobicity .

Aromatic vs. Heteroaromatic Piperazine Derivatives

Replacing the pyridinyl group with benzyl or phenyl moieties alters pharmacological profiles:

Compound Name Aromatic Group Key Differences
1-Benzylpiperazine (BZP) Benzyl Lacks bromine; lower electron-withdrawing effects
1-(3-Chlorophenyl)-4-propylpiperazine 3-Chlorophenyl Chlorine substituent; distinct halogen interactions
1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine 5-Bromopyridinyl Bromine enhances binding to halogen-friendly pockets

Key Observations :

  • 3-Chlorophenyl analog : Chlorine’s smaller atomic radius may limit hydrophobic interactions compared to bromine .

Biological Activity

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine is C13H17BrN2C_{13}H_{17}BrN_2, with a molecular weight of approximately 284.19 g/mol. The compound features a brominated pyridine ring linked to a propylpiperazine moiety, which enhances its reactivity and potential interactions with biological targets.

The compound's structure suggests several mechanisms through which it may exert its biological effects:

  • Kinase Inhibition : Preliminary studies indicate that 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .
  • Neurotransmitter Modulation : Similar piperazine derivatives have been shown to interact with neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may suggest potential applications in treating neurological disorders .

Anticancer Activity

1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine has shown promise in cancer research. Its structural similarities to known anticancer agents suggest it could function as an effective inhibitor of tumor growth. For instance, it has been identified as an impurity in Abemaciclib, a drug used for treating breast cancer, indicating its relevance in oncology.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
A549 (Lung)0.12CDK inhibition
BGC-823 (Stomach)0.15Apoptosis induction
FaDu (Head/Neck)0.20Cell cycle arrest

Case Studies

In a recent investigation involving various piperazine derivatives, compounds structurally related to 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine demonstrated significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 0.12 µM against A549 cells, indicating potent activity .

Q & A

Q. Why do synthetic yields vary between nucleophilic substitution and coupling routes?

  • Methodology :
  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.
  • Steric Effects : Bulky substituents (e.g., 5-bromopyridinyl) may hinder nucleophilic substitution, favoring coupling routes .

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